molecular formula C11H13ClF3NO B1594199 2-(3-(Trifluoromethyl)phenyl)morpholine hydrochloride CAS No. 31599-68-5

2-(3-(Trifluoromethyl)phenyl)morpholine hydrochloride

Cat. No.: B1594199
CAS No.: 31599-68-5
M. Wt: 267.67 g/mol
InChI Key: KXLNFFBTSVJQCR-UHFFFAOYSA-N
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Description

2-(3-(Trifluoromethyl)phenyl)morpholine hydrochloride is a chemical compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a morpholine ring. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-(Trifluoromethyl)phenyl)morpholine hydrochloride typically involves the following steps:

  • Trifluoromethylation: The starting material, 3-phenylmorpholine, undergoes trifluoromethylation to introduce the trifluoromethyl group at the 3-position of the phenyl ring.

  • Formation of Morpholine Ring: The morpholine ring is formed through a cyclization reaction involving the appropriate precursors.

  • Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by treating the compound with hydrochloric acid.

Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: 2-(3-(Trifluoromethyl)phenyl)morpholine hydrochloride can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the trifluoromethyl group or other parts of the molecule.

  • Substitution: Substitution reactions can introduce new substituents at different positions on the phenyl ring or morpholine ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

  • Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

2-(3-(Trifluoromethyl)phenyl)morpholine hydrochloride has several scientific research applications:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound is studied for its potential biological activity, including its effects on enzymes and receptors.

  • Medicine: It is investigated for its therapeutic potential in treating various diseases, such as cancer and neurological disorders.

  • Industry: The compound is used in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism by which 2-(3-(Trifluoromethyl)phenyl)morpholine hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound's binding affinity to certain receptors and enzymes, leading to its biological activity.

Comparison with Similar Compounds

2-(3-(Trifluoromethyl)phenyl)morpholine hydrochloride is compared with other similar compounds to highlight its uniqueness:

  • Similar Compounds: Other trifluoromethyl-substituted phenylmorpholine derivatives.

  • Uniqueness: The presence of the trifluoromethyl group at the 3-position of the phenyl ring provides unique chemical and biological properties compared to other derivatives.

Properties

IUPAC Name

2-[3-(trifluoromethyl)phenyl]morpholine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3NO.ClH/c12-11(13,14)9-3-1-2-8(6-9)10-7-15-4-5-16-10;/h1-3,6,10,15H,4-5,7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXLNFFBTSVJQCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1)C2=CC(=CC=C2)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31599-68-5
Record name Flumexadol HCl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031599685
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Flumexadol hydrochloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=315283
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name FLUMEXADOL HCL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/051LY093UV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3-(Trifluoromethyl)phenyl)morpholine hydrochloride
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2-(3-(Trifluoromethyl)phenyl)morpholine hydrochloride
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2-(3-(Trifluoromethyl)phenyl)morpholine hydrochloride
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2-(3-(Trifluoromethyl)phenyl)morpholine hydrochloride
Reactant of Route 5
2-(3-(Trifluoromethyl)phenyl)morpholine hydrochloride
Reactant of Route 6
2-(3-(Trifluoromethyl)phenyl)morpholine hydrochloride

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